(2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol
Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 120° C . These properties could influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound is a solid at room temperature and has a melting point of 120° c , suggesting that temperature could be a significant environmental factor influencing its stability and efficacy.
Biochemical Analysis
Biochemical Properties
(2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with androgen receptors, potentially inhibiting their activity . This interaction can influence various signaling pathways and cellular processes, making it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the G1/S and G2/M transitions of the cell cycle, which are crucial for cell division and proliferation . Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as androgen receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways. Furthermore, it may interact with other enzymes, either inhibiting or activating them, thereby influencing biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable at room temperature and has a melting point of 120°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting specific enzymes or receptors . At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its activity and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CTK8A3536 involves the reaction of morpholine, phenyl isothiocyanate, and formaldehyde. The reaction typically proceeds under mild conditions, with the formation of the thiazole ring being a key step in the synthesis . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of CTK8A3536 follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CTK8A3536 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: CTK8A3536 can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
CTK8A3536 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool for investigating androgen receptor function.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
CTK8A3536 is unique in its structure and mechanism of action compared to other androgen receptor inhibitors. Similar compounds include:
Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.
Bavdegalutamide: A compound with similar inhibitory effects on the androgen receptor.
Triptophenolide: Known for its androgen receptor inhibitory properties.
CTK8A3536 stands out due to its specific chemical structure, which provides distinct binding properties and inhibitory effects .
Properties
IUPAC Name |
(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,17H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEHBNSWOWVQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254981 | |
Record name | 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926228-58-2 | |
Record name | 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926228-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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